N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both fluorophenyl and dimethylphenyl groups in the structure suggests that this compound may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.
Attachment of the dimethylphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a dimethyl-substituted aryl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of palladium or other transition metal catalysts.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Interference with signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine
- N-(2,6-dimethylphenyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine
- N-(2,6-dimethylphenyl)-2-(2-chlorophenyl)imidazo[1,2-a]pyridin-3-amine
Uniqueness
N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of both fluorophenyl and dimethylphenyl groups, which may confer distinct pharmacological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.
Properties
Molecular Formula |
C21H18FN3 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-fluorophenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H18FN3/c1-14-8-7-9-15(2)19(14)24-21-20(16-10-3-4-11-17(16)22)23-18-12-5-6-13-25(18)21/h3-13,24H,1-2H3 |
InChI Key |
BLXTWJXLSNSZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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